molecular formula C17H20O2 B2432267 2-Benzoyl-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one CAS No. 119065-07-5

2-Benzoyl-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one

Cat. No.: B2432267
CAS No.: 119065-07-5
M. Wt: 256.345
InChI Key: IVDVAMTYPIOUEQ-UHFFFAOYSA-N
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Description

2-Benzoyl-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one is a high-value, camphor-derived synthetic intermediate designed for advanced chemical and pharmaceutical research. Its bicyclic framework and benzoyl substituent make it a privileged scaffold for developing novel organometallic complexes and investigating new therapeutic agents. This compound serves as a crucial precursor for the synthesis of sophisticated ligands. Camphor-derived 1,3-diketonato ligands, related to this compound, are readily synthesized, easily varied, and form stable complexes with transition metals like ruthenium . These metal complexes are of significant interest in organometallic chemistry and are explored for their potential applications as therapeutic drugs . Researchers utilize this and related compounds in molecular docking and dynamics simulations to predict inhibitory activity against various cancer-associated protein targets, aiding in the early stages of drug discovery . The compound's rigid structure and chiral centers also make it a valuable building block in materials science. This product is intended for research and development purposes only by technically qualified individuals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for use in foods, drugs, or household products.

Properties

IUPAC Name

3-benzoyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c1-16(2)12-9-10-17(16,3)15(19)13(12)14(18)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDVAMTYPIOUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2C(=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one typically involves the reaction of camphor derivatives with benzoyl chloride under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where camphor is treated with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity
Recent studies have highlighted the potential of 2-benzoyl-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one derivatives as anticonvulsant agents. For instance, the compound 2-Propyl-N′-[1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]pentanehydrazide demonstrated significant antiseizure action in both chemically and electrically induced seizure models. The results indicated that this derivative provided 100% protection against seizures over a prolonged period (24 hours), outperforming traditional anticonvulsants like valproic acid in terms of efficacy and duration of action .

Pharmacological Studies
In pharmacological evaluations, compounds derived from this compound exhibited notable activity against various biological targets, indicating their potential use in drug development for neurological disorders . The structure-activity relationship (SAR) studies have pointed towards the importance of specific functional groups attached to the bicyclic framework for enhancing biological activity.

Material Science

Photoinitiators in Polymer Chemistry
The compound has been investigated for its role as a photoinitiator in polymerization processes. Due to its ability to absorb UV light and initiate free radical polymerization reactions, it is useful in formulating coatings and adhesives that require rapid curing under UV light . This application is particularly relevant in the production of high-performance materials that require durability and resistance to environmental factors.

Synthetic Intermediate

Synthesis of Complex Molecules
this compound serves as an important synthetic intermediate in organic synthesis. Its unique bicyclic structure allows for the development of more complex molecules through various chemical transformations such as oxidation and reduction reactions . This versatility makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Results
Medicinal ChemistryAnticonvulsant agentsSignificant seizure protection; prolonged effects noted
Material SciencePhotoinitiators for polymerizationEffective UV light absorption; rapid curing properties
Synthetic IntermediateBuilding block for complex organic synthesisVersatile transformations leading to diverse products

Case Studies

Case Study 1: Anticonvulsant Efficacy
In a controlled study involving animal models, the derivative synthesized from this compound was administered alongside standard anticonvulsants like valproic acid. The results indicated that the new compound not only matched but also exceeded the protective effects against induced seizures over extended periods (up to 24 hours) with statistical significance (p < 0.01) compared to controls .

Case Study 2: Polymer Coating Applications
Research into the use of this compound as a photoinitiator demonstrated its effectiveness in creating durable coatings for industrial applications. The study showed that coatings cured with this compound exhibited superior adhesion and resistance to solvents compared to those cured with traditional photoinitiators .

Mechanism of Action

The mechanism of action of 2-Benzoyl-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Camphor: A structurally related compound with similar bicyclic features.

    Bicyclo[2.2.1]heptan-2-one: Another related compound with a similar core structure but different functional groups

Uniqueness

2-Benzoyl-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one is unique due to its specific benzoyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

2-Benzoyl-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one is a bicyclic ketone with notable chemical properties that have attracted attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure allows for diverse biological interactions, making it a subject of interest for evaluating its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which includes a benzoyl group attached to a bicyclo[2.2.1]heptane framework. The molecular formula is C17H22OC_{17}H_{22}O with a molecular weight of approximately 256.345 g/mol .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing potential applications in anti-inflammatory and analgesic therapies, as well as antimicrobial properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryExhibits potential to reduce inflammation through inhibition of specific pathways,
AnalgesicMay provide pain relief by modulating pain receptors,
AntimicrobialShows activity against various bacterial strains

The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors. The compound's structure allows it to fit into active sites of certain enzymes, potentially inhibiting their activity and affecting metabolic pathways.

Case Study: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of this compound, researchers found that it significantly reduced the production of pro-inflammatory cytokines in vitro. The study utilized cell lines exposed to inflammatory stimuli and measured cytokine levels post-treatment.

Research Findings

Recent studies have highlighted the compound's effectiveness in various assays:

  • In Vitro Studies : Demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
  • Antimicrobial Assays : Showed efficacy against multidrug-resistant strains of bacteria such as Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Table 2: In Vitro Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Q & A

Q. What are the recommended synthetic methodologies for preparing 2-Benzoyl-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one and its derivatives?

Solvent-free Claisen-Schmidt reactions are effective for synthesizing derivatives of camphor-based ketones. For example, (E)-3-benzylidene derivatives can be prepared by condensing camphor with substituted benzaldehydes under solvent-free conditions, followed by purification via flash chromatography . Multigram-scale synthesis using camphor nitroimine derivatives as starting materials is also feasible, enabling efficient production for biological screening .

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography (using programs like SHELXL or SIR97 ) combined with spectroscopic methods (NMR, IR) is standard. ORTEP-3 can generate graphical representations of crystal structures to validate stereochemical assignments . For example, crystallographic parameters (e.g., space group P21/n, unit cell dimensions) are critical for confirming bicyclic frameworks .

Q. What biological activities have been reported for camphor-derived compounds, and how are they assessed?

Camphor derivatives are evaluated for antiparasitic activity (e.g., against leishmaniasis) using in vitro assays such as parasite viability tests. Preliminary screenings often involve comparing IC50 values against reference drugs .

Q. What safety precautions are necessary when handling this compound?

Follow protocols for handling unstable or reactive substances: store in dry, sealed containers (P402 + P404), avoid heat/flames (P210), and use PPE to prevent inhalation/contact (P201/P301 + P310) .

Q. Which substituents are commonly introduced to modify the bicyclo[2.2.1]heptan-3-one scaffold?

Benzylidene groups (e.g., (E)-3-benzylidene derivatives) and halogenated substituents (e.g., bromo or chloro) are typical modifications to enhance bioactivity or study structure-activity relationships (SAR) .

Advanced Questions

Q. How can computational tools resolve discrepancies in reported stereochemical configurations?

Conflicting stereochemical data (e.g., endo vs. exo substituents) can be addressed using density functional theory (DFT) calculations paired with experimental crystallographic data. Programs like SHELXD and SHELXE enable robust phase refinement for complex bicyclic systems .

Q. What strategies optimize the refinement of high-resolution X-ray data for derivatives with bulky substituents?

For bulky groups (e.g., benzoyl or iridium complexes), use SHELXL's constraints for anisotropic displacement parameters and twinning corrections. High-resolution data (e.g., d-spacing < 0.8 Å) improve accuracy in bond-length and angle determinations .

Q. How can SAR studies be designed to evaluate the impact of substituents on bioactivity?

Systematic synthesis of analogs (e.g., varying benzoyl groups or introducing heteroatoms) followed by in vitro dose-response assays (e.g., IC50 comparisons) and molecular docking (e.g., binding affinity to target enzymes) can elucidate SAR .

Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?

HPLC-MS with chiral stationary phases or GC-MS with electron ionization can identify impurities at ppm levels. Reference standards (e.g., pharmacopeial-grade camphor derivatives) ensure method validation .

Q. How do environmental factors influence the stability of this compound during long-term storage?

Accelerated stability studies (e.g., ICH Q1A guidelines) under varying humidity, temperature, and light exposure can identify degradation pathways. LC-MS or NMR monitoring detects oxidation or hydrolysis products .

Data Contradiction and Validation

Q. How should researchers address conflicting safety data for structurally similar compounds (e.g., 3-Bromo derivatives)?

Cross-reference toxicity databases (e.g., IFRA Standards ) and conduct in vitro cytotoxicity assays (e.g., mitochondrial toxicity in HepG2 cells) to validate safety thresholds. Prohibition recommendations for analogs may not apply if metabolic pathways differ .

Q. What methodologies resolve inconsistencies in reported melting points or spectroscopic data?

Reproduce synthesis under controlled conditions (e.g., solvent-free vs. solvated reactions) and compare with literature using standardized calibration (e.g., USP melting point apparatus). Collaborative inter-laboratory validation ensures data reliability .

Methodological Resources

  • Crystallography : SHELX suite , ORTEP-3 , SIR97 .
  • Synthesis : Solvent-free Claisen-Schmidt protocols , multigram-scale techniques .
  • Safety : IFRA Standards , OSHA-compliant handling .

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